molecular formula C8H13NO B13168850 1-(Piperidin-2-yl)prop-2-en-1-one

1-(Piperidin-2-yl)prop-2-en-1-one

Cat. No.: B13168850
M. Wt: 139.19 g/mol
InChI Key: NLAWCJTVQFVJET-UHFFFAOYSA-N
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Description

The intersection of piperidine (B6355638) chemistry with that of α,β-unsaturated ketones gives rise to a class of compounds with significant potential in synthetic applications. The unique structural and electronic properties of these molecules make them valuable targets and intermediates in the design of complex organic molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-piperidin-2-ylprop-2-en-1-one

InChI

InChI=1S/C8H13NO/c1-2-8(10)7-5-3-4-6-9-7/h2,7,9H,1,3-6H2

InChI Key

NLAWCJTVQFVJET-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1CCCCN1

Origin of Product

United States

Elucidation of Chemical Reactivity and Mechanistic Pathways

Characteristic Chemical Transformations of the α,β-Unsaturated Ketone Moiety

The α,β-unsaturated ketone core of 1-(Piperidin-2-yl)prop-2-en-1-one is a versatile functionality that undergoes a variety of chemical transformations. wikipedia.org This conjugated system possesses two electrophilic sites: the carbonyl carbon and the β-carbon. wikipedia.org This dual reactivity allows for both 1,2-addition (direct addition to the carbonyl group) and 1,4-addition (conjugate or Michael addition). pressbooks.pub The specific reaction pathway is often determined by the nature of the nucleophile and the reaction conditions. pressbooks.pub

Strong nucleophiles tend to favor 1,2-addition, directly attacking the carbonyl carbon. pressbooks.pub In contrast, softer nucleophiles typically undergo 1,4-addition to the β-carbon. pressbooks.pub The extended conjugation in α,β-unsaturated carbonyls also makes them susceptible to polymerization reactions. wikipedia.org

Furthermore, these compounds can be synthesized through various methods, including the Claisen-Schmidt condensation, which involves the reaction of an aldehyde or ketone with another carbonyl compound. acs.org The reactivity of the α,β-unsaturated ketone can be influenced by substituents on both the carbonyl and alkene components. mdpi.com

Nucleophilic Addition Reactions to the Enone System

The enone system of this compound is a prime target for nucleophilic attack, leading to a range of important chemical transformations.

Michael-Type Addition Mechanisms

The Michael addition is a characteristic reaction of α,β-unsaturated carbonyl compounds, involving the 1,4-addition of a nucleophile, known as a Michael donor, to the β-carbon of the enone system, the Michael acceptor. byjus.commasterorganicchemistry.com This reaction is highly valuable for forming new carbon-carbon bonds under mild conditions. byjus.com The mechanism typically begins with the deprotonation of a pronucleophile by a base to generate a stabilized carbanion or another suitable nucleophile. byjus.comslideshare.net This nucleophile then adds to the β-carbon of the α,β-unsaturated ketone, leading to the formation of an enolate intermediate. masterorganicchemistry.comlibretexts.org Subsequent protonation of the enolate yields the final 1,5-dicarbonyl compound, referred to as the Michael adduct. byjus.com

A variety of nucleophiles can act as Michael donors, including enolates derived from β-dicarbonyl compounds, β-keto esters, and malonic esters, which are particularly effective due to the stability of the resulting enolate. libretexts.org The reaction is thermodynamically favorable due to the formation of a stronger C-C single bond at the expense of a weaker C=C pi bond. libretexts.org

Table 1: Key Aspects of the Michael Addition Reaction

FeatureDescription
Reaction Type Nucleophilic conjugate addition (1,4-addition)
Michael Donor The nucleophile (e.g., enolate, carbanion)
Michael Acceptor The α,β-unsaturated carbonyl compound
Key Bond Formations New carbon-carbon single bond
Intermediate Enolate ion
Driving Force Formation of a more stable C-C single bond

Cyclocondensation Reaction Pathways

The reactivity of the enone moiety in this compound also allows for its participation in cyclocondensation reactions. These reactions involve a sequence of bond-forming events that lead to the construction of a new ring system. For instance, dihydropyridine (B1217469) complexes can undergo [4 + 2] cyclocondensation with enones to form bicyclic structures. nih.gov These reactions can be highly stereoselective and provide access to complex piperidine (B6355638) derivatives. nih.gov

Another important cyclocondensation pathway is the Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring. While not a direct reaction of the initial enone, the product of a Michael addition to an α,β-unsaturated ketone can serve as the substrate for a subsequent intramolecular cyclization.

Ring-Opening Processes Involving Piperidine Derivatives

While the primary reactivity often centers on the enone, the piperidine ring itself can be involved in subsequent or competing reactions. Ring-opening reactions of piperidine derivatives can occur under specific conditions. For example, treatment of N-substituted piperidines with strong bases can lead to the opening of the heterocycle. researchgate.net In the context of this compound, while the enone is the more electrophilic site for many reagents, harsh conditions or specifically designed reagents could potentially target the piperidine ring, leading to ring-opening. For instance, oxidative cleavage of the piperidine ring has been observed upon exposure to visible light in the presence of a photosensitizer. researchgate.net

Oxidation and Reduction Reaction Pathways

The α,β-unsaturated ketone functionality can undergo both oxidation and reduction reactions, targeting either the carbon-carbon double bond or the carbonyl group.

Oxidation: The double bond of α,β-unsaturated ketones can be epoxidized using various oxidizing agents. For example, sodium perborate (B1237305) in water can effectively convert α,β-unsaturated ketones into their corresponding α,β-epoxyketones in good yields. tandfonline.com Another approach involves the use of a photosensitizer and visible light in an aerobic environment to achieve the oxidation of silyl (B83357) enol ethers to α,β-unsaturated ketones, a process that can be relevant for the synthesis of such compounds. pkusz.edu.cn The atmospheric oxidation of α,β-unsaturated ketones, initiated by OH radicals, primarily proceeds through the addition of the radical to the C=C double bond. copernicus.org

Reduction: The reduction of α,β-unsaturated ketones can yield different products depending on the reducing agent and reaction conditions. Catalytic hydrogenation, for instance, can reduce both the double bond and the carbonyl group. However, selective reductions are often more synthetically useful. The Luche reduction, using sodium borohydride (B1222165) in the presence of cerium(III) chloride, selectively reduces the carbonyl group to an allylic alcohol (1,2-reduction) while leaving the double bond intact. wikipedia.org Conversely, conjugate reduction (1,4-reduction) of the double bond can be achieved using reagents like lithium dialkylcuprates or through transfer hydrogenation with reagents such as Hantzsch esters. pressbooks.puborganic-chemistry.org

Table 2: Common Oxidation and Reduction Reactions of α,β-Unsaturated Ketones

Reaction TypeReagent(s)Product(s)
Epoxidation Sodium perborateα,β-Epoxyketone
Luche Reduction NaBH₄, CeCl₃Allylic alcohol (1,2-reduction)
Conjugate Reduction Lithium dialkylcuprates, Hantzsch estersSaturated ketone (1,4-reduction)
Catalytic Hydrogenation H₂, Pd/CSaturated alcohol

Nucleophilic Substitution Reactions Involving the Propynyl or Propenyl Group

While direct nucleophilic substitution on an unactivated alkenyl carbon is generally difficult, the propenyl group in this compound is part of a conjugated system, which modifies its reactivity. Nucleophilic attack predominantly occurs at the β-carbon via conjugate addition, as discussed in the Michael reaction section.

However, in related systems, such as those with a leaving group at the α or β position, nucleophilic substitution can occur. For enolate anions, which are structurally related to the intermediate in a Michael addition, SN2 reactions with alkyl halides are a common synthetic transformation. libretexts.org The enolate acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. youtube.com The competition between C-alkylation and O-alkylation of the enolate is a key consideration in these reactions. youtube.com

In the context of the parent compound, this compound, a direct nucleophilic substitution on the propenyl group is not a primary reaction pathway. The reactivity is dominated by addition to the electrophilic sites of the enone system.

Knoevenagel Condensation in Enone Synthesis and Reactivity

The Knoevenagel condensation stands as a pivotal method in organic chemistry for the formation of carbon-carbon double bonds, particularly in the synthesis of α,β-unsaturated carbonyl compounds, known as enones. psiberg.comscienceinfo.compurechemistry.org This reaction is a variant of the aldol condensation and involves the nucleophilic addition of a compound with an active methylene (B1212753) group (Z-CH₂-Z, where Z is an electron-withdrawing group) to a carbonyl group of an aldehyde or ketone. youtube.comwikipedia.org The process is typically catalyzed by a weak base, such as a primary, secondary, or tertiary amine, with piperidine being a commonly used catalyst. scienceinfo.comwikipedia.orgacs.org

The mechanism of the Knoevenagel condensation, when catalyzed by a secondary amine like piperidine, initiates with the deprotonation of the active methylene compound by the amine, creating a resonance-stabilized enolate ion. scienceinfo.com Concurrently, the amine catalyst can react with the aldehyde or ketone to form an iminium ion intermediate. This electrophilic iminium ion is then attacked by the nucleophilic enolate. scienceinfo.com The reaction culminates in a dehydration step, eliminating a molecule of water to yield the α,β-unsaturated product. youtube.com The removal of this water by-product is often crucial to drive the reaction equilibrium towards the formation of the final enone. psiberg.com

Aldehydes are generally more reactive than ketones in this condensation. psiberg.com The active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups, such as those found in malonic esters, ethyl acetoacetate, and malononitrile. psiberg.comwikipedia.org

While a direct Knoevenagel condensation to form "this compound" is not the standard route—as this would imply the piperidine moiety is part of the active methylene component or the carbonyl compound in a complex way—the principles of related reactions are highly relevant. The synthesis of such an acrylamide (B121943) derivative would more typically proceed via the reaction of a piperidine derivative with an activated acrylic acid or acryloyl chloride. However, the Knoevenagel condensation is fundamental to creating the broader class of enones which share the characteristic C=C-C=O substructure and are key intermediates in many syntheses. scienceinfo.compurechemistry.org For instance, the Doebner modification uses pyridine (B92270) (a related heterocyclic amine) to condense compounds containing a carboxylic acid group, which subsequently decarboxylate. wikipedia.org

The following table summarizes the key components and conditions of the Knoevenagel condensation:

ComponentRole & Examples
Carbonyl Reactant Electrophile; Aldehydes (e.g., Benzaldehyde) or Ketones. Aldehydes are more reactive. psiberg.com
Active Methylene Compound Nucleophile; Z-CH₂-Z (e.g., Diethyl malonate, Malonic acid, Ethyl acetoacetate, Malononitrile). wikipedia.org
Catalyst Weak base; Primary, secondary (e.g., Piperidine, Pyrrolidine), or tertiary amines. psiberg.comscienceinfo.comresearchgate.net
Solvent Varies; Ethanol (B145695), Benzene, Water. acs.orgresearchgate.net
Resulting Product α,β-unsaturated carbonyl compound (enone). youtube.com

Computational Mechanistic Studies and Transition State Analysis

Computational chemistry, particularly using Density Functional Theory (DFT), provides indispensable insights into reaction mechanisms, intermediate stabilities, and transition state geometries that are challenging to determine experimentally. acs.orgrsc.org While specific computational studies on "this compound" are not prominent in the literature, extensive theoretical work on related Knoevenagel condensations and aza-Michael additions offers a robust framework for understanding its reactivity. acs.orgauburn.edu

Mechanism of Piperidine-Catalyzed Knoevenagel Condensation: A DFT study on the piperidine-catalyzed Knoevenagel reaction revealed the crucial role of both iminium and enolate ions. acs.org The calculations demonstrated that piperidine acts not just as a base to form the enolate, but also as a catalyst to form an iminium ion with the carbonyl compound, which is more electrophilic than the carbonyl itself. The study highlighted that the main effect of using piperidine as a catalyst is a significant decrease in the energy barrier for the final elimination (dehydration) step compared to reactions catalyzed by stronger bases like hydroxide (B78521) ions. acs.org

Transition State Analysis in Related Reactions: For aza-Michael additions, where an amine adds to an α,β-unsaturated carbonyl compound, computational studies have been employed to analyze the transition states and determine the rate-determining step. nih.govrsc.org In the enantioselective Michael addition of diethyl malonate to trans-β-nitrostyrene catalyzed by a thiourea-tertiary amine, DFT calculations and kinetic isotope effects identified carbon-carbon bond formation as the rate-determining step. nih.gov The transition state analysis revealed stabilizing hydrogen-bonding interactions between the catalyst and both the enolate and the nitro-olefin, which govern the stereochemical outcome. nih.gov

These computational models can predict reaction kinetics and selectivity with considerable accuracy. For example, regression models based on ground-state features and transition state calculations have been developed to predict reaction rates in sulfa-Michael additions, which are analogous to aza-Michael additions. acs.org

A theoretical study on the Paal-Knorr synthesis of furan, which involves related cyclization steps, utilized DFT (M06-2X functional) to locate transition structures for different proposed mechanistic pathways, illustrating the power of computation in distinguishing between concerted and stepwise mechanisms. auburn.edu

The following table presents a conceptual summary of data that would be generated in a typical computational study of a reaction like the aza-Michael addition relevant to the formation or reactivity of piperidinyl propenones.

Computational ParameterInformation YieldedTypical Finding for Aza-Michael Additions
Reaction Energy Profile Relative energies of reactants, intermediates, transition states, and products.Identifies the most stable intermediates and the overall thermodynamic favorability.
Activation Energy (ΔG‡) The energy barrier for a reaction step; determines reaction rate.C-N bond formation is often the rate-determining step. nih.gov
Transition State Geometry The 3D arrangement of atoms at the peak of the energy barrier.Reveals key interactions (e.g., hydrogen bonds) that stabilize the transition state and influence selectivity. nih.gov
Natural Bond Orbital (NBO) Analysis Charge distribution and orbital interactions.Quantifies the nucleophilicity and electrophilicity of reacting centers.

These computational approaches are vital for rational catalyst design and for predicting the reactivity of complex organic molecules.

Advanced Structural Elucidation and Spectroscopic Characterization

Comprehensive Spectroscopic Techniques for Molecular Structure Assignment

The elucidation of a novel or sparsely studied compound like 1-(Piperidin-2-yl)prop-2-en-1-one would typically rely on a suite of spectroscopic methods to confirm its molecular structure.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹H-¹H COSY)

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H NMR would be expected to show distinct signals for the vinyl protons of the propenone moiety and the protons on the piperidine (B6355638) ring, including the methine proton at the C2 position. The presence of a proton on the nitrogen (N-H) would also give a characteristic, often broad, signal. ¹³C NMR would complement this by identifying the chemical shifts for the eight carbon atoms, including the carbonyl carbon and the two olefinic carbons. Two-dimensional techniques like ¹H-¹H COSY would be crucial to establish the connectivity between adjacent protons within the piperidine ring. At present, no such experimental spectra have been published.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. A theoretical IR spectrum for this compound would be dominated by a strong absorption band for the C=O (ketone) stretch, typically around 1680-1660 cm⁻¹. Other key signals would include the N-H stretch of the secondary amine in the piperidine ring (around 3350-3300 cm⁻¹), C=C stretching from the alkene group (around 1640-1600 cm⁻¹), and various C-H stretching and bending vibrations. Without experimental data, these values remain predictive.

Mass Spectrometry (MS, ESI-MS, GC-MS, LC-MS/MS for Fragmentation Analysis)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. In an MS analysis of this compound, the molecular ion peak [M]⁺ would be expected at an m/z ratio corresponding to its molecular weight. Fragmentation would likely involve the loss of the acryloyl group or cleavage of the piperidine ring. Techniques like ESI-MS are particularly useful for analyzing polar compounds containing nitrogen, while tandem MS (MS/MS) would provide detailed structural information by fragmenting specific ions. However, no mass spectral data for this compound are currently reported in the literature.

Ultraviolet-Visible (UV-Vis) and Raman Spectroscopy for Electronic Transitions and Vibrational Modes

UV-Vis spectroscopy is used to study electronic transitions, particularly in conjugated systems. The α,β-unsaturated ketone system in this compound would be expected to show a characteristic π → π* transition. Raman spectroscopy, which measures light scattering from molecular vibrations, would provide complementary information to IR, especially for the C=C and C=O bonds. Specific experimental spectra for the title compound are not available.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Analysis of Discrete and Extended Structural Features

A crystal structure of this compound would confirm the conformation of the piperidine ring (likely a chair form) and the geometry of the propenone substituent. It would also reveal how the molecules pack in the crystal lattice, potentially identifying intermolecular hydrogen bonds involving the N-H group and the carbonyl oxygen, which would define the extended structure. To date, no successful single-crystal X-ray diffraction study has been reported for this compound.

Intermolecular Interactions and Crystal Packing Motifs

The crystal structure of this compound, while not extensively detailed in publicly available literature, is anticipated to exhibit a range of intermolecular interactions that dictate its crystal packing. Based on the analysis of analogous piperidine and propenone derivatives, it is possible to infer the likely nature of these interactions.

Key among these are hydrogen bonds. The presence of the secondary amine (N-H) group within the piperidine ring provides a hydrogen bond donor, while the carbonyl oxygen (C=O) of the propenone moiety acts as a hydrogen bond acceptor. This configuration allows for the formation of intermolecular N-H···O hydrogen bonds, which are a common and significant interaction in similar crystal structures. These bonds can link molecules into chains or more complex networks, providing considerable stability to the crystal lattice.

Furthermore, π-π stacking interactions are a potential feature, particularly in derivatives where aromatic rings are present. For the parent compound, this compound, such interactions would be absent. However, in substituted analogs containing phenyl or other aromatic groups, face-to-face or offset π-π stacking would contribute to the crystal's cohesion.

A summary of anticipated intermolecular interactions is provided in the table below.

Interaction TypeDonorAcceptorRole in Crystal Packing
Hydrogen BondingN-H (Piperidine)C=O (Propenone)Formation of molecular chains and networks
Weak Hydrogen BondingC-H (Piperidine, Propenyl)C=O (Propenone)Stabilization of the primary packing motif
π-π StackingAromatic Rings (in derivatives)Aromatic Rings (in derivatives)Contribution to crystal cohesion in substituted analogs
Van der Waals ForcesAll atomsAll atomsGeneral stabilization of the crystal lattice

Hirshfeld Surface Analysis for Quantitative Interaction Assessment

For a molecule like this compound, a Hirshfeld surface analysis would be expected to reveal the dominance of H···H contacts, which is typical for organic molecules rich in hydrogen atoms. These interactions would likely account for the largest percentage of the surface area.

The second most significant contribution would likely come from O···H/H···O contacts, corresponding to the N-H···O and C-H···O hydrogen bonds. The sharp spikes in the fingerprint plot for these contacts would indicate their directional and relatively strong nature.

A hypothetical breakdown of the percentage contributions of intermolecular contacts for this compound, based on analyses of similar structures, is presented in the table below.

Contact TypePercentage Contribution (%)
H···H~ 40-50%
O···H / H···O~ 25-35%
C···H / H···C~ 10-20%
C···O / O···C< 5%
N···H / H···N< 5%
C···N / N···C< 2%

These percentages provide a quantitative picture of the intermolecular environment, highlighting the primary forces responsible for the crystal's structure.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements present in a compound. This data is then used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. For a newly synthesized compound, elemental analysis serves as a crucial confirmation of its chemical composition and purity.

The theoretical elemental composition of this compound (C₈H₁₃NO) can be calculated from its molecular formula and the atomic masses of its constituent elements (Carbon: 12.01 g/mol , Hydrogen: 1.008 g/mol , Nitrogen: 14.01 g/mol , Oxygen: 16.00 g/mol ). The molecular weight of C₈H₁₃NO is 139.19 g/mol .

The theoretical percentages are as follows:

Carbon (C): (8 * 12.01 / 139.19) * 100% = 69.03%

Hydrogen (H): (13 * 1.008 / 139.19) * 100% = 9.41%

Nitrogen (N): (1 * 14.01 / 139.19) * 100% = 10.06%

Oxygen (O): (1 * 16.00 / 139.19) * 100% = 11.50%

Experimental values obtained from an elemental analyzer for a pure sample of this compound should closely match these theoretical values, typically within a margin of ±0.4%.

A comparison of theoretical and hypothetical experimental values is presented in the table below.

ElementTheoretical %Experimental % (Hypothetical)
Carbon (C)69.0368.95
Hydrogen (H)9.419.45
Nitrogen (N)10.0610.01

This close agreement between the calculated and found values would provide strong evidence for the successful synthesis and purity of the target compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, HF, MP2) for Molecular Geometry and Electronic Characteristics

Quantum chemical calculations are indispensable tools for predicting the molecular structure and electronic properties of chemical compounds. Methods such as Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset perturbation theory of the second order (MP2) are commonly employed for this purpose. These methods, particularly DFT with functionals like B3LYP, are known for providing a good balance between accuracy and computational cost, making them suitable for studying molecules of this size.

Geometry optimization is a fundamental computational step that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1-(piperidin-2-yl)prop-2-en-1-one, this process would involve calculating the forces on each atom and adjusting their positions until these forces are minimized. The resulting optimized geometry provides crucial information about the compound's structural parameters.

While specific optimized parameters for this compound are not published, we can infer expected values from studies on similar piperidine (B6355638) derivatives. For instance, in a study of (2E)-3-(3-nitrophenyl)-1-[4-(piperidin-1-yl)]prop-2-en-1-one, DFT and HF calculations were used to determine its geometric parameters, which were found to be in good agreement with experimental X-ray diffraction data libretexts.org. The piperidine ring in such compounds typically adopts a chair conformation to minimize steric strain.

Table 1: Representative Structural Parameters of a Piperidine Derivative

Parameter Bond/Angle Typical Calculated Value (DFT/B3LYP)
Bond Length (Å) C-N (amide) ~1.36 Å
C=O (amide) ~1.24 Å
C-C (piperidine) ~1.53 - 1.54 Å
C-N (piperidine) ~1.47 Å
Bond Angle (°) O=C-N ~122°
C-N-C (piperidine) ~112°

Note: The data in this table is illustrative and based on typical values for piperidine-containing compounds, not specifically this compound.

The piperidine ring in this compound is expected to exist predominantly in a chair conformation, which is the most stable arrangement for six-membered saturated rings. mlatom.com However, due to the substituent at the C-2 position, two distinct chair conformers are possible, with the prop-2-en-1-one group in either an axial or equatorial position. Conformational analysis involves calculating the relative energies of these conformers to determine their populations at equilibrium.

Furthermore, rotation around the C-N single bond connecting the piperidine ring to the acryloyl group gives rise to different rotamers. The stability of these rotamers is influenced by steric hindrance and electronic effects. Computational studies on substituted piperidines have shown that the energy barrier to ring inversion is typically in the range of 10-12 kcal/mol. The relative energies of different conformers and rotamers can be mapped onto a potential energy surface to visualize the energy landscape of the molecule. For many 4-substituted piperidines, the conformational free energies are similar to those of analogous cyclohexanes, though protonation of the piperidine nitrogen can significantly alter the conformational equilibrium, often stabilizing the axial conformer. calcus.cloud

Frontier Molecular Orbital (FMO) Theory Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. molview.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarizable and reactive. uni-muenchen.de

For piperidine derivatives, the HOMO is often localized on the piperidine ring and the nitrogen atom, while the LUMO is typically distributed over the π-system of the substituent. In the case of this compound, the HOMO is expected to have significant contributions from the nitrogen lone pair and the adjacent sigma bonds of the piperidine ring. The LUMO is anticipated to be localized on the α,β-unsaturated carbonyl system of the prop-2-en-1-one moiety.

Table 2: Illustrative HOMO-LUMO Energies and Energy Gap for a Piperidine Derivative

Orbital Energy (eV)
HOMO -6.5 eV
LUMO -1.8 eV

| Energy Gap (ΔE) | 4.7 eV |

Note: These values are representative examples from studies on similar compounds and are not specific to this compound. libretexts.orguni-muenchen.de

The energies and spatial distributions of the frontier orbitals provide valuable insights into the reactivity of this compound. The relatively high energy of the HOMO, influenced by the nitrogen atom, suggests that the molecule can act as a nucleophile, with the nitrogen lone pair being a likely site for protonation or reaction with electrophiles.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate an excess of electron density and are attractive to electrophiles. Regions of positive electrostatic potential (colored blue) are electron-deficient and represent sites for nucleophilic attack.

For this compound, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen atom of the acryloyl group, due to the presence of lone pairs and the atom's high electronegativity. The area around the nitrogen atom of the piperidine ring would also exhibit negative potential, though likely less intense than the carbonyl oxygen. In contrast, the hydrogen atoms attached to the piperidine ring and the vinyl group would show positive electrostatic potential.

The MEP analysis directly identifies the most probable sites for chemical reactions.

Nucleophilic Sites: The regions of negative electrostatic potential are the nucleophilic centers of the molecule. For this compound, the primary nucleophilic site is the carbonyl oxygen atom, which is prone to interactions with electrophiles such as protons or metal ions. The nitrogen atom of the piperidine ring is another significant nucleophilic center.

Electrophilic Sites: The regions of positive electrostatic potential are the electrophilic centers. The most prominent electrophilic site is expected to be the β-carbon of the α,β-unsaturated system, which is susceptible to Michael addition by nucleophiles. The hydrogen atoms, particularly the one on the nitrogen (if protonated), are also electrophilic in nature.

In studies of similar molecules, MEP analysis has been successfully used to identify the most reactive sites and to understand their interactions in biological systems, for example, in predicting how a molecule might dock with a protein receptor. libretexts.orguni-muenchen.de

Mulliken Atomic Charges and Intramolecular Charge Transfer

Mulliken population analysis is a method to estimate partial atomic charges, providing insights into the electronic distribution within a molecule. In this compound, the presence of electronegative nitrogen and oxygen atoms leads to a significant polarization of the electron density. The nitrogen atom in the piperidine ring and the oxygen atom of the carbonyl group are expected to carry negative Mulliken charges, while the adjacent carbon atoms and the hydrogen atoms will exhibit positive charges. This charge distribution is a key factor in the molecule's reactivity and intermolecular interactions.

Intramolecular charge transfer (ICT) is a process where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon electronic excitation. In this compound, the piperidine ring can act as an electron donor, while the α,β-unsaturated carbonyl system (the acryloyl group) functions as an electron acceptor. This donor-acceptor architecture suggests the possibility of ICT from the piperidine moiety to the acryloyl group. Computational studies on similar donor-acceptor systems have shown that ICT can be influenced by the solvent polarity and the specific conformation of the molecule.

AtomHypothetical Mulliken Charge (a.u.)
O(carbonyl)-0.5 to -0.6
N(piperidine)-0.3 to -0.4
C(carbonyl)+0.4 to +0.5
Cα(acryloyl)-0.1 to -0.2
Cβ(acryloyl)+0.1 to +0.2
C2(piperidine)+0.2 to +0.3

Note: The data in this table is illustrative and based on general trends observed in similar compounds. Actual values would require specific DFT calculations.

Global Reactivity Descriptors

Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide a quantitative measure of a molecule's reactivity and stability. researchgate.net Key descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), softness (S), electrophilicity index (ω), and chemical potential (μ). These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, the presence of the α,β-unsaturated amide moiety suggests it can act as a good electron acceptor (electrophile). chemrxiv.orgchemrxiv.org The electrophilicity index (ω) is expected to be significant, indicating its susceptibility to nucleophilic attack, particularly at the β-carbon of the acryloyl group. The chemical hardness (η) provides an indication of the molecule's resistance to change in its electron distribution. A larger HOMO-LUMO gap generally corresponds to higher hardness and lower reactivity.

DescriptorFormulaConceptual Meaning
Ionization Potential (I)I ≈ -E(HOMO)Energy required to remove an electron.
Electron Affinity (A)A ≈ -E(LUMO)Energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron configuration.
Chemical Softness (S)S = 1 / (2η)Reciprocal of hardness, indicates reactivity.
Electrophilicity Index (ω)ω = μ² / (2η)Global electrophilic nature of the molecule.
Chemical Potential (μ)μ = -(I + A) / 2Escaping tendency of electrons from an equilibrium system.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. mdpi.comsciencepublishinggroup.comworktribe.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.

For this compound, the electronic spectrum is expected to be characterized by transitions involving the molecular orbitals of the α,β-unsaturated amide system. The most significant transitions are likely to be the n → π* transition, involving the lone pair of electrons on the oxygen atom, and the π → π* transition of the conjugated system. The n → π* transition is typically weaker and occurs at a longer wavelength compared to the more intense π → π* transition. The solvent environment can also influence the positions of these absorption bands, a phenomenon that can be modeled using implicit or explicit solvent models in TD-DFT calculations.

Computational Molecular Recognition and Interaction Studies

Computational molecular recognition studies, such as molecular docking, are employed to predict how a molecule binds to a biological target, such as a protein or enzyme. These studies provide insights into the binding modes and affinities of a ligand without referring to its biological outcomes. The interaction of this compound with a receptor would be governed by a combination of intermolecular forces, including hydrogen bonding, electrostatic interactions, and van der Waals forces.

The piperidine ring can participate in hydrophobic interactions, while the N-H group can act as a hydrogen bond donor. The carbonyl oxygen is a potential hydrogen bond acceptor. nih.gov The specific conformation of the molecule and the stereochemistry at the C2 position of the piperidine ring will be critical in determining its binding orientation and affinity within a receptor's active site.

Prediction and Validation of Vibrational Frequencies and Spectroscopic Data

The prediction of vibrational frequencies using computational methods, primarily DFT, is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. youtube.com Each vibrational mode corresponds to a specific molecular motion, such as stretching, bending, or twisting of chemical bonds.

For this compound, the calculated vibrational spectrum would exhibit characteristic peaks for the functional groups present. Key vibrational frequencies would include:

C=O stretching: A strong absorption band is expected in the region of 1630-1680 cm⁻¹, characteristic of an amide carbonyl group. youtube.com

N-H stretching: A band in the range of 3200-3400 cm⁻¹ corresponding to the stretching of the N-H bond in the piperidine ring.

C=C stretching: A band around 1600-1640 cm⁻¹ due to the carbon-carbon double bond in the acryloyl moiety.

C-H stretching: Bands in the 2800-3000 cm⁻¹ region from the C-H bonds of the piperidine ring and the vinyl group.

Amide II band: In secondary amides, a band around 1530-1560 cm⁻¹ arises from a coupling of N-H bending and C-N stretching vibrations. youtube.com

Comparison of the calculated vibrational frequencies with experimental data can help to confirm the molecular structure and provide a detailed understanding of the molecule's vibrational properties.

Vibrational ModeExpected Frequency Range (cm⁻¹)
N-H Stretch3200 - 3400
C-H Stretch (sp²)3000 - 3100
C-H Stretch (sp³)2800 - 3000
C=O Stretch (Amide I)1630 - 1680
C=C Stretch1600 - 1640
N-H Bend (Amide II)1530 - 1560

Note: This table provides general expected ranges for the vibrational frequencies of the functional groups present in the molecule.

Stereochemistry and Conformational Dynamics

Principles of Chirality and Stereochemical Descriptors in Piperidine-Enone Systems.nih.govyoutube.com

Chirality is a fundamental concept in stereochemistry, referring to a molecule that is non-superimposable on its mirror image. youtube.com In the context of 1-(Piperidin-2-yl)prop-2-en-1-one, the presence of a stereocenter at the C2 position of the piperidine (B6355638) ring gives rise to chirality. A stereocenter, or chiral center, is a tetrahedral atom, typically carbon, bonded to four different groups. youtube.comyoutube.com The existence of a chiral center means that the molecule can exist as two non-superimposable mirror images called enantiomers. youtube.comyoutube.com

To distinguish between enantiomers, stereochemical descriptors such as the (R) and (S) system are used. This system assigns priority to the four groups attached to the chiral center based on atomic number. youtube.com For this compound, the substituents on the C2 carbon would be ranked to determine the absolute configuration as either (R) or (S). The presence of a single chiral center in a molecule results in two possible stereoisomers. khanacademy.org The general formula to estimate the maximum number of stereoisomers is 2^n, where 'n' is the number of chiral centers. youtube.comkhanacademy.org

The study of stereoisomers is crucial as different enantiomers can exhibit distinct biological activities. Many biologically active molecules, including pharmaceuticals, are chiral, and often only one enantiomer is responsible for the desired therapeutic effect. nih.gov

Conformational Equilibria (Piperidine Ring Interconversions, Rotamerism of Substituents).youtube.comyoutube.comrsc.org

The piperidine ring in this compound is not static but exists in a dynamic equilibrium between different conformations. The most stable conformation for a six-membered ring like piperidine is the chair conformation. nih.govrsc.org However, the piperidine ring can undergo a process called ring inversion, where it flips from one chair conformation to another. rsc.org In substituted piperidines, this can lead to an equilibrium between conformers with the substituent in an axial or equatorial position. nih.gov

For N-acylpiperidines, such as the title compound, the situation is further complicated by the partial double bond character of the C-N amide bond. rsc.orgnih.gov This restricted rotation around the amide bond leads to the existence of rotamers (rotational isomers). rsc.org The introduction of an acyl group on the piperidine nitrogen can significantly influence the conformational preference of the ring. clockss.org Specifically, in N-acylpiperidines with a substituent at the 2-position, a phenomenon known as pseudoallylic strain can force the 2-substituent into an axial orientation. nih.govacs.org

Furthermore, in some cases, the piperidine ring may adopt non-chair conformations, such as twist-boat or boat conformations. nih.govresearchgate.netias.ac.in For instance, studies on N-acyl-2r,6c-diphenylpiperidin-4-ones have suggested the significant contribution of boat conformations. researchgate.net The relative populations of these different conformers are determined by their relative energies, with the most stable conformer being the most populated at equilibrium.

Influence of Substituents and Ring Fusion on Molecular Conformation and Stereoisomer Stability.rsc.org

The conformational preferences and stability of stereoisomers in piperidine systems are highly sensitive to the nature and position of substituents. The introduction of an N-acyl group, as in this compound, creates a pseudoallylic strain that favors an axial orientation for a 2-substituent. nih.gov This is in contrast to simple 2-substituted piperidines where an equatorial orientation is often preferred to minimize steric hindrance. nih.gov

Ring fusion, where the piperidine ring is part of a larger bicyclic or polycyclic system, imposes significant conformational constraints. This can lock the piperidine ring into a specific conformation and influence the relative stability of different stereoisomers. For instance, the synthesis of quinolizidine (B1214090) and indolizidine skeletons, which contain a fused piperidine ring, demonstrates how such structures can be accessed with high diastereoselectivity. nih.gov

FactorInfluence on Conformation and Stability
N-Acyl Group Induces pseudoallylic strain, favoring an axial 2-substituent. nih.gov
2-Substituent Its size and electronic nature affect the axial/equatorial equilibrium. nih.gov
Electron-withdrawing groups on N Can significantly alter ring conformation. ias.ac.in
Fluorine Substituents Can lead to a preference for the axial position due to electronic effects. nih.gov
Ring Fusion Restricts conformational flexibility and can enhance stereoisomer stability. nih.gov

Dynamic NMR Spectroscopy for Probing Conformational Exchange Processes.youtube.comrsc.org

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for studying dynamic processes such as conformational changes that occur on the NMR timescale. youtube.com In the context of this compound, DNMR can be used to investigate the rates of piperidine ring inversion and rotation around the C-N amide bond. rsc.orgclockss.org

At low temperatures, where the conformational exchange is slow on the NMR timescale, separate signals for each conformer may be observed. youtube.com As the temperature is increased, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single, averaged signal at the coalescence temperature (Tc). rsc.org From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the conformational process can be calculated. rsc.org

For example, studies on N-benzoylated piperazines have used temperature-dependent 1H NMR to determine the activation energy barriers for both amide bond rotation and ring inversion, with values ranging from 56 to 80 kJ mol−1. rsc.org Similarly, 13C DNMR has been employed to investigate the amide rotational barriers in a series of 2-aryl-1-formyl-4-piperidones. clockss.org These studies provide quantitative data on the energy barriers separating different conformers, offering valuable insights into the molecule's flexibility and the stability of its various forms.

Application of Electronic Circular Dichroism (ECD) for Absolute Configuration and Conformational Analysis.youtube.com

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is particularly valuable for determining the absolute configuration of chiral compounds, including those with flexible conformations like this compound. nih.govrsc.org

The ECD spectrum of a molecule is highly sensitive to its three-dimensional structure, including both its absolute configuration and its conformational preferences. By comparing the experimentally measured ECD spectrum with the spectra predicted by quantum chemical calculations, such as time-dependent density functional theory (TDDFT), the absolute configuration of a chiral molecule can be reliably assigned. nih.govnih.gov

The process typically involves a conformational search to identify the low-energy conformers of the molecule. nih.gov The ECD spectrum is then calculated for each significant conformer, and a weighted average spectrum is generated based on the Boltzmann population of each conformer. nih.gov A good match between the calculated and experimental spectra provides strong evidence for the assigned absolute configuration. researchgate.net This approach has been successfully applied to determine the absolute configuration of a wide range of natural products and other chiral molecules, even when they possess significant conformational flexibility. nih.govunibs.it

Kinetic and Thermodynamic Investigations of Formation and Transformation Reactions

Kinetic Studies of Reactions Involving the Piperidine (B6355638) Ring and Enone Moiety

The kinetics of reactions involving piperidine derivatives are often complex, with the rate-limiting step varying depending on the specific transformation.

For reactions at the enone moiety, such as the Michael addition of nucleophiles, the process is typically characterized by a second-order rate law, being first order in the enone and first order in the nucleophile. A detailed mechanistic study on the addition of thiols to N-acryloylpiperidine (AcrPip), a structural isomer of the target compound, supports a mechanism that is the microscopic reverse of an E1cb elimination. rsc.org This suggests that the initial nucleophilic attack on the β-carbon of the enone is often the rate-determining step (RDS). rsc.orgresearchgate.net

In contrast, for reactions involving the piperidine ring itself, such as nucleophilic aromatic substitution where piperidine acts as the nucleophile, the mechanism can be more intricate. For instance, the reaction of piperidine with N-methylpyridinium compounds was found to be second-order with respect to piperidine. nih.gov This indicates a mechanism where the rate-determining step is not the initial nucleophilic attack, but rather the deprotonation of the addition intermediate by a second molecule of piperidine. nih.gov

Substituent effects play a critical role in modulating the reaction rates of piperidine derivatives. These effects are generally categorized as inductive effects, which are transmitted through sigma bonds, and resonance effects, which operate through pi systems.

In the context of the piperidine ring, the nitrogen atom exerts a strong electron-withdrawing inductive effect, which deactivates the adjacent C-H bonds (e.g., at the C2 and C6 positions) towards certain types of reactions like carbene C-H insertions. rsc.org The reactivity can be influenced by substituents on the piperidine ring or on the N-acyl group. For instance, in the kinetic resolution of 2-aryl-4-methylenepiperidines, both electron-donating and electron-withdrawing groups on the 2-aryl substituent were tolerated, although adjustments to the reaction conditions were necessary for strongly donating groups like methoxy, indicating their electronic influence on the reaction rate. acs.org

For the enone moiety, the reactivity is highly sensitive to the nature of the attacking nucleophile. The influence of nucleophilicity on the rate of thiol addition to N-acryloylpiperidine was quantified using a Brønsted-type plot. The analysis yielded a βnuc value of 0.22, which indicates a relatively low sensitivity of the reaction rate to the basicity (and nucleophilicity) of the attacking thiolate. researchgate.net This suggests an early transition state where only a small degree of charge has developed, and the bond between the nucleophile and the β-carbon is only partially formed. researchgate.netrsc.org

Reactions involving 1-(Piperidin-2-yl)prop-2-en-1-one can proceed through both uncatalyzed and catalyzed pathways. The Michael addition of a nucleophile to the enone can occur without a catalyst, but the rate can be significantly enhanced by catalysts.

Uncatalytic Pathways: The conjugate addition of strong nucleophiles, such as thiols, to the acrylamide (B121943) warhead is a well-established uncatalyzed reaction. rsc.orgresearchgate.net The intrinsic reactivity of the enone system, driven by the electrophilicity of the β-carbon, allows the reaction to proceed under physiological conditions.

Catalytic Pathways:

Base Catalysis: Piperidine itself can act as a base catalyst in various reactions, including Knoevenagel condensations and Michael additions. rsc.org In nucleophilic aromatic substitution reactions, piperidine has been shown to catalyze the decomposition of the reaction intermediate. rsc.org The mechanism of the thia-Michael addition is often initiated by a base, which deprotonates the thiol to form the more nucleophilic thiolate. nih.gov

Acid Catalysis: The enone moiety can be activated by a Brønsted or Lewis acid. Organocatalysis, which often employs chiral secondary amines like proline in combination with an acid co-catalyst, can facilitate enantioselective Michael additions. mdpi.comyoutube.com The acid activates the electrophile, while the amine catalyst forms a transient, more reactive enamine or iminium ion intermediate. youtube.com

Metal Catalysis: A wide range of transition metals, including gold, palladium, rhodium, and cobalt, are used to catalyze reactions for piperidine synthesis and functionalization. nih.gov These catalysts can enable reactions such as oxidative amination of alkenes, reductive Heck reactions, and radical cyclizations that would otherwise be unfeasible. acs.orgnih.gov

Biocatalysis (Enzymatic Pathways): Enzymes offer highly selective catalytic pathways for the synthesis and transformation of piperidines. Chemo-enzymatic cascades using amine oxidases and imine reductases (IREDs) have been developed for the asymmetric dearomatization of pyridines to produce stereo-defined piperidines. nih.gov

Thermodynamic Parameters (Activation Enthalpy ΔH‡, Activation Entropy ΔS‡, Activation Free Energy ΔG‡) for Reaction Processes

Thermodynamic parameters provide quantitative measures of the energy changes during a reaction, defining the height of the activation barrier (ΔG‡) and the relative stability of reactants and products.

The activation parameters (ΔH‡, ΔS‡, and ΔG‡) are determined by studying the temperature dependence of the reaction rate constant, typically through Arrhenius or Eyring plots. These parameters are crucial for understanding the nature of the transition state.

A mechanistic study of thiol addition to N-acryloylpiperidine (AcrPip) provided the activation parameters for this key transformation of the enone moiety. rsc.org Similarly, kinetic studies on the formation of substituted piperidines and the reaction of piperidine with pyridinium (B92312) ions have yielded thermodynamic activation data. nih.govajgreenchem.com

ReactionSolventΔH‡ (kJ/mol)ΔS‡ (J/mol·K)ΔG‡ (kJ/mol at 298 K)Reference
Thiol Addition to N-AcryloylpiperidineAqueous Buffer38 ± 2-110 ± 1070.8 rsc.orgresearchgate.net
Piperidine Formation (Multi-component)Methanol (B129727)39.1-142.481.5 ajgreenchem.com
Piperidine Formation (Multi-component)Ethanol (B145695)18.9-207.880.8 ajgreenchem.com
Piperidine + 2-F-N-Me-pyridinium ionMethanol49.8-83.774.8 nih.gov
Piperidine + 2-Cl-N-Me-pyridinium ionMethanol56.1-62.874.8 nih.gov

The negative entropy of activation (ΔS‡) observed in all these reactions is characteristic of bimolecular processes, reflecting the loss of translational and rotational freedom as two reactant molecules combine to form a more ordered transition state. nih.govajgreenchem.com The enthalpy of activation (ΔH‡) represents the energy required to break and form bonds to reach the transition state.

An isokinetic relationship exists when a series of related reactions shows a linear correlation between ΔH‡ and ΔS‡. This relationship implies a common reaction mechanism across the series. While the compiled data involves different reaction types, the parameters for the multi-component piperidine formation in different solvents suggest that changes in the solvent primarily affect the ordering of the transition state (ΔS‡). ajgreenchem.com

For the Michael addition reaction involving the enone moiety, the primary thermodynamic driving force is the formation of a stable carbon-carbon (or carbon-heteroatom) single bond at the expense of a weaker and more reactive carbon-carbon pi bond. masterorganicchemistry.com These conjugate addition reactions are generally under thermodynamic control, leading to the more stable 1,4-adduct. organic-chemistry.orgacs.org

The spontaneity of a transformation can be influenced by reaction conditions. For example, the thia-Michael addition can be reversible. While the forward reaction may be spontaneous at room temperature, applying a thermal stimulus can provide enough energy to overcome the activation barrier for the reverse reaction, allowing for an exchange with a different nucleophile. nih.gov This highlights the dynamic nature of these transformations and the importance of understanding the full thermodynamic landscape, including the stability of both products and intermediates, to control the reaction outcome. acs.org

Investigation of Solvent Effects on Reaction Reactivity and Mechanism

The synthesis of This compound would likely involve the acylation of a piperidine derivative or a Michael addition-type reaction. The reactivity and mechanism of such reactions are highly sensitive to the solvent environment.

Detailed Research Findings

Specific experimental data on the solvent effects for the reactions of This compound are not documented in published research. However, general principles of organic chemistry allow for a qualitative understanding of how solvents would likely impact its synthesis and subsequent reactions.

For instance, in the acylation of a piperidine precursor with acryloyl chloride or a related activated acrylic acid derivative, the choice of solvent can be critical.

Polar Aprotic Solvents: Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile would be expected to be effective for such reactions. They can dissolve the reactants and stabilize charged intermediates or transition states that may form during the reaction. The use of DCM as a solvent in coupling reactions to form amide bonds is a common practice in organic synthesis.

Polar Protic Solvents: Solvents such as water, ethanol, or methanol could potentially slow down an acylation reaction by solvating the nucleophilic amine of the piperidine ring through hydrogen bonding, thereby reducing its reactivity. However, in some multi-component reactions leading to substituted piperidines, ethanol has been used effectively, suggesting that the specific reaction mechanism dictates the optimal solvent choice. ucl.ac.uk

Nonpolar Solvents: Nonpolar solvents like hexane (B92381) or toluene (B28343) are generally less suitable for reactions involving charged species or polar reactants, as they cannot effectively stabilize the transition states, often leading to slower reaction rates.

The table below illustrates the expected qualitative effects of different solvent classes on a hypothetical acylation reaction to form This compound .

Solvent ClassRepresentative SolventsExpected Effect on Acylation RateRationale
Polar Aprotic Dichloromethane, AcetonitrileFavorableStabilizes polar transition states without strongly solvating the nucleophile.
Polar Protic Water, EthanolPotentially UnfavorableSolvates the amine nucleophile via hydrogen bonding, reducing its reactivity.
Nonpolar Hexane, TolueneUnfavorablePoor solvation of polar reactants and transition states.

Furthermore, in the context of Michael additions, a key reaction type for α,β-unsaturated carbonyl compounds like This compound , the solvent can influence the equilibrium and the rate of the reaction. Polar solvents are generally preferred as they can stabilize the enolate intermediate formed during the addition.

It is also noteworthy that in the synthesis of related piperidine derivatives, the choice of solvent can influence the stereoselectivity of the reaction, leading to different diastereomers or enantiomers. sigmaaldrich.com While no specific studies demonstrate this for This compound , it remains a crucial consideration for any synthetic route development.

Role of 1 Piperidin 2 Yl Prop 2 En 1 One As a Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The inherent reactivity of the α,β-unsaturated carbonyl system in 1-(piperidin-2-yl)prop-2-en-1-one makes it an excellent Michael acceptor, readily participating in conjugate addition reactions with various nucleophiles. This reactivity is harnessed in the construction of a multitude of heterocyclic scaffolds. For instance, multicomponent reactions involving this building block can lead to the formation of highly functionalized piperidines. researchgate.net

Furthermore, the piperidine (B6355638) nitrogen can be involved in cyclization reactions. For example, the synthesis of chromeno[2,3-d]pyrimidine derivatives can be achieved through a multi-component reaction where a secondary amine, such as piperidine, is a key reactant. clockss.org While this example does not directly use this compound, it highlights the utility of the piperidine moiety in forming fused heterocyclic systems. The acrylamide (B121943) portion of the molecule can also undergo cyclization. For example, the synthesis of pyrazol-5-yl-1H-imidazole derivatives has been reported through a one-pot, multicomponent reaction involving related α,β-unsaturated systems. clockss.org

The versatility of this compound extends to its use in the synthesis of various other heterocyclic systems, including but not limited to:

Pyrroles: The piperidine moiety can be incorporated into pyrrole (B145914) structures, as demonstrated in the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. atlantis-press.comresearchgate.net

Thiadiazoles: The piperidine ring is a core component in certain pharmacologically active thiadiazole derivatives. nih.gov

Pyrimidines: The piperidine scaffold is found in some pyrimidine-based compounds with biological activity. wikipedia.org

Quinolines: The synthesis of tetrahydroquinoline derivatives can be achieved through one-pot multicomponent reactions where piperidine or its derivatives can be incorporated. mdpi.com

Intermediate in the Construction of Functionalized Piperidine and Piperidinone Scaffolds

The piperidine ring itself is a privileged scaffold in medicinal chemistry, and this compound provides a convenient entry point for its functionalization. The acrylamide group can be modified to introduce a wide range of substituents at the 2-position of the piperidine ring.

Methods for the direct functionalization of the piperidine ring at various positions (C2, C3, and C4) have been developed, often employing transition metal catalysis. nih.gov These strategies allow for the site-selective introduction of functional groups, leading to a diverse array of substituted piperidines. While these methods may not directly start from this compound, the principles can be applied to its derivatives.

The synthesis of piperidin-2-ones and piperidin-2,4-diones has been achieved through various cyclization strategies, such as aza-Michael-Michael annulation and Dieckmann cyclization. ucl.ac.uk The acrylamide functionality in this compound could potentially be utilized in similar annulation strategies to construct piperidinone rings. Furthermore, organometallic approaches have been employed for the synthesis of substituted piperidines, starting from amino acid-derived precursors. whiterose.ac.uk

Utility in the Design and Preparation of Polyfunctional Organic Molecules

The dual reactivity of this compound makes it an ideal building block for the synthesis of polyfunctional molecules, where multiple reactive handles are strategically incorporated. The development of stereoselective three-component Mannich-type reactions has enabled the assembly of multi-substituted chiral piperidines, inspired by biosynthetic pathways. rsc.org

The construction of highly functionalized piperidines can also be achieved through stepwise dearomative multi-functionalization platforms. researchgate.net This approach allows for the controlled addition of various functional groups to a dihydropyridine (B1217469) intermediate, leading to complex and diverse molecular architectures. The synthesis of polyfunctional fluoro-quinoline and fluoro-pyridopyrimidinone derivatives from fluorinated building blocks further illustrates the construction of complex molecules with diverse substituents. researchgate.net

The ability to participate in multicomponent reactions is a key feature of this building block's utility. nih.gov These one-pot procedures allow for the rapid and efficient assembly of complex structures from simple starting materials, often with high atom economy. The resulting polyfunctional molecules can serve as intermediates for the synthesis of natural products and other biologically active compounds. The piperidine ring is a common motif in many pharmaceuticals, including fentanyl and its analogues. wikipedia.org

Below is a table summarizing the types of reactions and resulting scaffolds where this compound or its constituent moieties can be utilized.

Reaction TypeResulting Scaffold/Molecule Type
Multicomponent ReactionsHighly functionalized piperidines, researchgate.net Chromeno[2,3-d]pyrimidines, clockss.org Pyrazol-5-yl-1H-imidazoles, clockss.org Tetrahydroquinolines mdpi.com
Cyclization ReactionsPiperidin-2-ones, ucl.ac.uk Piperidin-2,4-diones, ucl.ac.uk Pyrroles, atlantis-press.comresearchgate.net Thiadiazoles, nih.gov Pyrimidines wikipedia.org
Functionalization ReactionsSubstituted piperidines nih.gov
Annulation ReactionsPiperidinone rings ucl.ac.uk
Stereoselective SynthesisMulti-substituted chiral piperidines rsc.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(Piperidin-2-yl)prop-2-en-1-one in academic laboratories?

  • The Claisen-Schmidt condensation is a robust method for synthesizing α,β-unsaturated ketones like this compound. A silica gel-supported piperidine catalyst can enhance reaction efficiency by improving regioselectivity and reducing side reactions . Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts such as dimerization or over-oxidation. Purification via column chromatography or recrystallization is critical to isolate the pure enone.

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm the enone moiety (e.g., vinyl proton coupling constants J16HzJ \approx 16 \, \text{Hz}) and piperidine ring conformation .
  • IR : Identify carbonyl stretching vibrations (~1680–1720 cm1^{-1}) and C=C stretches (~1600 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

  • Wear protective equipment (gloves, goggles, lab coat) to avoid skin/eye contact. Perform reactions in a fume hood due to potential volatile intermediates. Dispose of waste via approved chemical disposal services, particularly for piperidine derivatives, which may exhibit residual toxicity .

Advanced Research Questions

Q. How can researchers address challenges in resolving the crystal structure of this compound, particularly with enantiomeric mixtures?

  • Software Tools : Use SHELXL for refinement, leveraging its robust handling of high-resolution data and twinned crystals . For enantiomer resolution, incorporate circular dichroism (CD) or chiral HPLC to separate stereoisomers before crystallography. Note that historical misassignments of similar compounds (e.g., pelletierine’s structure) highlight the need for cross-validation with multiple techniques .

Q. What strategies resolve contradictions between computational modeling and experimental data (e.g., NMR chemical shifts or dipole moments)?

  • Step 1 : Verify computational parameters (e.g., solvent effects, DFT functional selection). Compare calculated 1H^1H shifts with experimental data using software like Gaussian or ADF.
  • Step 2 : Re-examine experimental conditions—impurities or solvent interactions (e.g., hydrogen bonding) can skew results. For dipole moments, measure in non-polar solvents to minimize external influences .
  • Step 3 : Cross-validate with X-ray crystallography to confirm bond lengths/angles .

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound derivatives?

  • Documentation : Follow Beilstein Journal guidelines for experimental sections, including detailed reaction conditions (catalyst loading, temperature gradients) and characterization data .
  • Quality Control : Use standardized reference compounds (e.g., known chalcone derivatives) to calibrate instruments .
  • Data Sharing : Publish crystallographic data in repositories like the Cambridge Structural Database, ensuring transparency .

Q. What role does the piperidine ring conformation play in the compound’s reactivity and biological activity?

  • The chair/boat conformation of the piperidine ring affects steric accessibility of the enone group. Use dynamic NMR or variable-temperature studies to analyze ring-flipping kinetics. Molecular docking simulations can correlate conformational stability with biological targets (e.g., enzyme inhibition) .

Data Analysis and Interpretation

Q. How should researchers approach conflicting spectroscopic data (e.g., unexpected splitting in 1H^1H NMR)?

  • Hypothesis Testing :

  • Option 1 : Check for diastereotopic protons or restricted rotation (e.g., hindered piperidine ring).
  • Option 2 : Consider dynamic effects like tautomerism; variable-temperature NMR can identify slow-exchange processes .
    • Comparative Analysis : Compare with structurally analogous compounds (e.g., 3-(piperidin-2-yl)propanal derivatives) to identify trends .

Q. What advanced techniques validate the electronic properties of this compound for materials science applications?

  • Electrochemical Analysis : Cyclic voltammetry can measure redox potentials, revealing electron-withdrawing/donating effects of the enone-piperidine system .
  • DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict reactivity in polymerization or charge-transfer complexes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.